



### Application Notes and Protocols for Immunohistochemical Analysis of CCR4 Inhibition by FLX475

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Compound of Interest		
Compound Name:	Flx475	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of C-C Motif Chemokine Receptor 4 (CCR4) in cancer immunology and the mechanism of its inhibitor, **FLX475**. Detailed protocols for immunohistochemistry (IHC) are provided to enable researchers to assess the pharmacodynamic effects of **FLX475** in the tumor microenvironment (TME).

#### Introduction to CCR4 and FLX475

C-C Motif Chemokine Receptor 4 (CCR4) is a key chemokine receptor expressed on various immune cells, most notably on regulatory T cells (Tregs).[1][2][3] In the tumor microenvironment, the binding of its ligands, CCL17 and CCL22, to CCR4 on Tregs facilitates their recruitment into the tumor, creating an immunosuppressive environment that hinders antitumor immune responses.[1][3] High infiltration of Tregs in the TME is often associated with a poor prognosis in various cancers.[1]

**FLX475** is an orally available, potent, and selective small-molecule antagonist of CCR4.[4][5][6] By blocking the CCR4 signaling pathway, **FLX475** is designed to inhibit the migration of Tregs into the TME, thereby shifting the balance towards a more effective anti-tumor immune response.[4][5][6] Preclinical and clinical studies have shown that **FLX475**, both as a monotherapy and in combination with checkpoint inhibitors like pembrolizumab, can lead to an



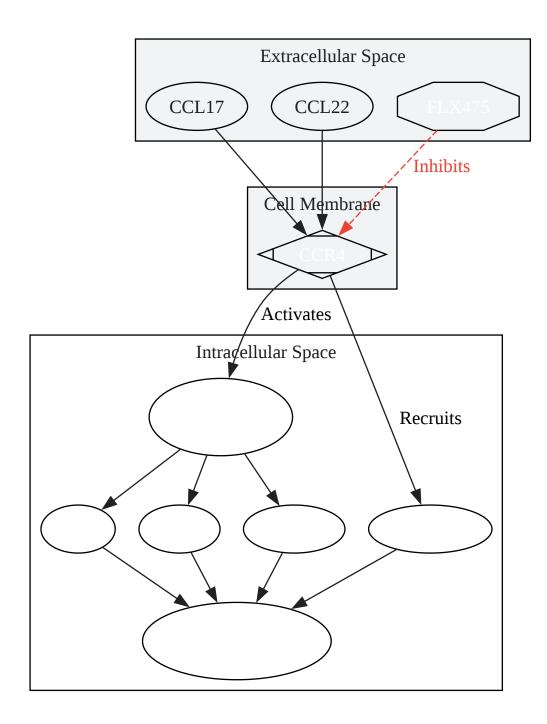
increase in the ratio of cytotoxic CD8+ T cells to immunosuppressive FOXP3+ Tregs within the tumor.[5][7][8]

### **Mechanism of Action and Signaling Pathway**

**FLX475** competitively binds to CCR4, preventing the binding of its natural ligands, CCL17 and CCL22. This blockade disrupts the downstream signaling cascade that promotes Treg migration.

### **CCR4 Signaling Pathway**





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### **Quantitative Data from FLX475 Clinical Trials**

The following tables summarize key findings from the **FLX475**-02 Phase 1/2 clinical trial (NCT03674567).

Table 1: Change in Circulating Regulatory T cells (Tregs) with **FLX475** Monotherapy



Biomarker	Timepoint	Observation
Circulating CD4+CD25+CD127-/low Tregs	Day 8 of treatment	Small but significant increase in proportion.[8]

Table 2: Immunohistochemistry Findings in the Tumor Microenvironment with **FLX475** Monotherapy

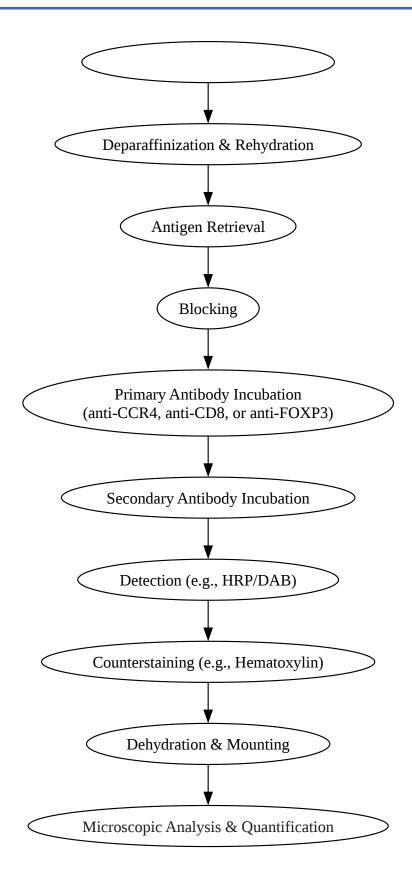
Biomarker	Observation
CD8/FOXP3 Density Ratio	Increased ratio observed.[8]
Spatial Distribution	Increased distance between CD8+ and FOXP3+ cells.[8]
Treg Migration	Reduced migration of FOXP3+ cells from stroma to viable tumor regions.[8]

Table 3: Clinical Activity of **FLX475** in Combination with Pembrolizumab in Checkpoint Inhibitor Naïve Non-Small-Cell Lung Cancer (NSCLC)

Patient Cohort	Confirmed Objective Response Rate (ORR)
Overall NSCLC	31% (4/13 patients).[5][9]
PD-L1+ Tumors	38% (3/8 patients).[10]

# Experimental Protocols Immunohistochemistry Workflow





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# Protocol 1: Immunohistochemistry for CCR4 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

- 1. Deparaffinization and Rehydration:
- Immerse slides in three changes of xylene for 5 minutes each.
- Rehydrate through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, followed by one change each of 95%, 80%, and 70% ethanol for 3 minutes each.
- Rinse with distilled water for 5 minutes.
- 2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER).
- Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
- Heat to 95-100°C for 20 minutes in a water bath, steamer, or pressure cooker. Do not allow slides to boil dry.
- Allow slides to cool to room temperature for at least 20 minutes.
- Rinse with PBS or TBS wash buffer.
- 3. Peroxidase Blocking:
- Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to block endogenous peroxidase activity.
- · Rinse with wash buffer.
- 4. Blocking:
- Apply a protein block (e.g., 5% normal goat serum in PBS) and incubate for 20-30 minutes at room temperature to prevent non-specific antibody binding.
- 5. Primary Antibody Incubation:
- Dilute the primary anti-CCR4 antibody in antibody diluent to its optimal concentration. A
  recommended antibody is a mouse anti-human CCR4 monoclonal antibody (clone L291H4).
   [5]
- Incubate overnight at 4°C in a humidified chamber.
- 6. Secondary Antibody and Detection:



- Rinse with wash buffer.
- Apply a biotinylated secondary antibody (e.g., goat anti-mouse IgG) and incubate for 30 minutes at room temperature.
- · Rinse with wash buffer.
- Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
- · Rinse with wash buffer.
- 7. Chromogen Development:
- Apply 3,3'-Diaminobenzidine (DAB) substrate and incubate until the desired brown color intensity is reached (typically 2-10 minutes).
- · Rinse with distilled water.
- 8. Counterstaining:
- Counterstain with hematoxylin for 30-60 seconds.
- "Blue" the sections in running tap water or a bluing agent.
- 9. Dehydration and Mounting:
- Dehydrate through a graded series of ethanol and clear in xylene.
- · Mount with a permanent mounting medium.

## Protocol 2: Immunohistochemistry for CD8 in FFPE Tissues

This protocol follows the same general steps as the CCR4 protocol, with the following specific considerations:

- Primary Antibody: Use a validated anti-CD8 antibody, such as a rabbit monoclonal antibody (clone SP239 or SP57) or a mouse monoclonal antibody (clone C8/144B).[11][12]
- Antigen Retrieval: HIER with a citrate-based buffer (pH 6.0) is commonly used.[13]

## Protocol 3: Immunohistochemistry for FOXP3 in FFPE Tissues

This protocol also follows the general IHC workflow with these specific details:



- Primary Antibody: FOXP3 is a nuclear protein. Use a validated anti-FOXP3 antibody.
- Antigen Retrieval: HIER with a citrate-based buffer (pH 6.0) is recommended.
- Staining Localization: Expect nuclear staining in positive cells.

### **Data Analysis and Interpretation**

For quantitative analysis, digital pathology and image analysis software can be employed to determine the density of positively stained cells (e.g., cells/mm²) in different tumor compartments (e.g., intratumoral, stromal). The ratio of CD8+ to FOXP3+ cells is a critical parameter for evaluating the efficacy of **FLX475**. An increase in this ratio post-treatment would be indicative of a shift towards a more immune-active tumor microenvironment.

### **Disclaimer**

These protocols provide a general guideline. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tissues and antibodies. Always include appropriate positive and negative controls in your experiments.

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